5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol: is an organic compound that features a phenolic group substituted with a methoxy group and a dimethylsulfamoylphenyl group
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)15-7-5-4-6-12(15)11-8-9-14(20-3)13(17)10-11/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFACYBNKSVXMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501165745 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-hydroxy-4′-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261955-91-2 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-hydroxy-4′-methoxy-N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261955-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide, 3′-hydroxy-4′-methoxy-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501165745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol typically involves the introduction of the dimethylsulfamoyl group to a phenolic compound. One common method is through the reaction of 2-methoxyphenol with a sulfonamide derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired substitution occurs efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group in 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed under controlled conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for research in fields such as enzymology and molecular biology. It may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and pharmacological studies.
Industry: Industrially, this compound may be used in the production of specialty chemicals, dyes, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the dimethylsulfamoyl group may enhance its binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
2-Methoxyphenol: Lacks the dimethylsulfamoyl group, making it less versatile in certain chemical reactions.
N,N-Dimethylsulfamoylphenol: Does not have the methoxy group, which may limit its applications in some fields.
Uniqueness: 5-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol is unique due to the presence of both the methoxy and dimethylsulfamoyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
